molecular formula C12H14ClNO3 B1488726 2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid CAS No. 2098029-55-9

2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

Cat. No.: B1488726
CAS No.: 2098029-55-9
M. Wt: 255.7 g/mol
InChI Key: PXQAXRPXJIMGDS-UHFFFAOYSA-N
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Description

2-(6-Chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is a chemical intermediate of significant interest in medicinal chemistry for the development of novel therapeutic agents. The benzoxazinone core is a privileged scaffold recognized for its diverse biological activities . Specifically, this compound serves as a key precursor in the synthesis of complex molecules designed to target G protein-coupled receptors (GPCRs). Research indicates that structurally related benzoxazinone amides have been developed and patented as potent mineralocorticoid receptor modulators, highlighting the value of this chemical class in cardiovascular and endocrine disease research . Furthermore, recent studies on analogous scaffolds have identified non-basic dopamine D2 receptor antagonists with potential application as antipsychotic agents for the treatment of schizophrenia . The strategic incorporation of the chloro and ethyl substituents, along with the acetic acid side chain, makes this compound a versatile building block for further chemical elaboration. It enables structure-activity relationship (SAR) studies and the exploration of new chemical space in drug discovery programs, particularly for central nervous system (CNS) and hormonal disorders .

Properties

IUPAC Name

2-(6-chloro-4-ethyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-2-14-9(6-12(15)16)7-17-11-4-3-8(13)5-10(11)14/h3-5,9H,2,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQAXRPXJIMGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(COC2=C1C=C(C=C2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Result of Action

Given the wide range of biological activities exhibited by similar compounds, it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of 2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid can be influenced by various environmental factors. These include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active.

Biochemical Analysis

Biochemical Properties

2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with these enzymes involves binding to their active sites, leading to inhibition of their catalytic activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can alter the expression of genes involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines . Additionally, it may affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For instance, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained anti-inflammatory effects, although the extent of these effects may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including liver and kidney damage . Threshold effects have been identified, indicating the dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted via urine or bile . These metabolic pathways are crucial for the compound’s pharmacokinetics and overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via active transport mechanisms, and it may bind to plasma proteins, influencing its distribution and bioavailability . The localization and accumulation of the compound in specific tissues are important factors determining its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is critical for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects at the subcellular level .

Biological Activity

2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H14ClNO3
  • Molecular Weight : 255.7 g/mol
  • CAS Number : 2098029-55-9

The biological activity of this compound is attributed to its ability to interact with various biological targets. Similar compounds have demonstrated the following mechanisms:

  • Receptor Binding : It is known that related compounds bind with high affinity to multiple receptors, influencing various physiological processes.
  • Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
  • Cellular Modulation : It influences cellular signaling pathways and gene expression, impacting cellular metabolism and function.

Biological Activities

The compound has been evaluated for several biological activities, including:

  • Antiviral Activity : Potential effectiveness against viral infections.
  • Anticancer Properties : Indications of cytotoxic effects on cancer cell lines.
  • Antimicrobial Effects : Activity against various bacterial and fungal strains.
  • Antidiabetic Effects : Modulation of insulin release from pancreatic cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of viral replication
AnticancerCytotoxicity in cancer cell lines
AntimicrobialEffective against E. coli and K. pneumonia
AntidiabeticEnhanced insulin release in pancreatic islets

Detailed Findings

  • Anticancer Activity : In vitro studies have shown that derivatives of benzoxazine compounds can induce apoptosis in various cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity against breast cancer cells through the activation of caspase pathways .
  • Antimicrobial Activity : The compound has exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating its potential as a therapeutic agent in treating bacterial infections .
  • Antidiabetic Effects : Research indicates that this compound enhances insulin secretion from pancreatic beta cells, suggesting its utility in managing diabetes .

Scientific Research Applications

Overview

2-(6-Chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid, with the CAS number 2098029-55-9, is a complex organic compound belonging to the class of benzo[b][1,4]oxazines. Its molecular formula is C12H14ClNO3C_{12}H_{14}ClNO_3 and it has a molecular weight of approximately 255.70 g/mol. This compound has garnered attention in various fields of research due to its potential applications in medicinal chemistry, agrochemicals, and material science.

Medicinal Chemistry

Research into the medicinal applications of this compound focuses on its pharmacological properties. Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic effects. The structural features of the benzo[b][1,4]oxazine scaffold are believed to contribute to these biological activities.

Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of derivatives of benzo[b][1,4]oxazine compounds. It was found that modifications to the side chains significantly influenced their efficacy in reducing inflammation markers in vitro. The specific role of the chloro and ethyl substituents on the benzene ring was highlighted as critical for enhancing bioactivity .

Agrochemicals

The compound's potential as an agrochemical is also under investigation. Its structure allows for interactions with biological systems that may inhibit pest development or promote plant growth.

Case Study: Insecticidal Properties
Research conducted on similar oxazine compounds demonstrated effective insecticidal properties against common agricultural pests. The introduction of specific functional groups was shown to enhance toxicity levels, suggesting that this compound could be optimized for similar applications .

Material Science

In material science, this compound may serve as a precursor for synthesizing novel polymers or coatings. Its unique chemical structure can impart desirable properties such as thermal stability and chemical resistance.

Case Study: Polymer Synthesis
Recent studies have explored the use of benzo[b][1,4]oxazine derivatives in creating thermosetting resins. The incorporation of this compound into polymer matrices has been shown to improve mechanical properties and durability .

Comparison with Similar Compounds

Substituent Effects

  • 6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4-yl Acetic Acid (CAS 26494-58-6): Differs by a 3-oxo group instead of the ethyl substituent at position 3. Molecular weight: 241.63 g/mol (vs. 253.68 g/mol for the target compound).
  • Ethyl 4-Benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7b) :

    • Features a 4-benzyl group and ester functionality .
    • The benzyl group increases lipophilicity, which may improve membrane permeability but reduce metabolic stability .

Functional Group Modifications

  • 2-(7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones (44): Incorporates a 7-fluoro substituent and isoindoline-dione moiety. Demonstrates protoporphyrinogen oxidase (Protox) inhibitory activity, suggesting herbicidal applications. The fluorinated aromatic ring enhances electron-withdrawing effects, improving binding affinity .
  • Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetate: Replaces the oxygen atom in the oxazine ring with sulfur (thiazine).

Pharmacokinetic and Pharmacodynamic Profiles

Solubility and Bioavailability

  • The target compound’s acetic acid group enhances water solubility compared to ester derivatives (e.g., ethyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate), which may act as prodrugs requiring hydrolysis for activation .
  • AZD9977 (a fluorinated benzoxazine derivative with a carbonyl group) demonstrates oral bioavailability due to balanced lipophilicity and hydrogen-bonding capacity, highlighting the importance of substituent choice .

Preparation Methods

General Benzoxazine Synthesis via Aminophenol Derivatives

One common approach to synthesize benzoxazine derivatives involves the reaction of substituted 2-aminophenols with acyl chlorides or anhydrides under controlled conditions:

  • Acetylation with Chloroacetyl Chloride : The starting material, 2-amino-4-chlorophenol, is reacted with chloroacetyl chloride at low temperatures (0–5 °C) in acetone to form an intermediate o-chloro acetamidophenol. This intermediate is a key precursor for further cyclization steps leading to the benzoxazine ring system.

  • Acylation with Benzoyl Chloride or Acetic Anhydride : 2-Aminophenol derivatives are treated with benzoyl chloride or acetic anhydride in aqueous sodium bicarbonate solution at room temperature. The reaction proceeds with precipitation of the product, which is isolated as a solid with yields ranging from 70% to 79%.

Cyclization and Esterification Steps

  • After acylation, the intermediate compounds undergo acid-catalyzed cyclization to form the benzoxazine ring. For example, treatment with p-toluenesulfonic acid (p-TsOH) in toluene under reflux facilitates ring closure, yielding dihydrobenzoxazinones in good isolated yields (up to 81%).

  • Esterification of the carboxylic acid group is often performed using thionyl chloride (SOCl2) catalyzed by HCl in methanol or ethanol, providing esters that can be cyclized further.

Reduction and Other Modifications

  • Reduction of benzoxazinone intermediates can be achieved using sodium borohydride in methanol, converting benzoxazinone derivatives to dihydrobenzoxazines with high conversion rates (near 100%).

Chemoenzymatic Synthesis

Enzymatic Hydroamination Using EDDS Lyase

A modern and highly stereoselective approach utilizes the enzyme ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) to catalyze the asymmetric hydroamination of substituted 2-aminophenols with fumarate. This step produces N-(2-hydroxyphenyl)-L-aspartic acid derivatives with excellent enantiomeric excess (ee > 99%).

  • The enzymatic reaction is performed in aqueous media under mild conditions, providing chiral amino acid precursors that serve as building blocks for benzoxazine synthesis.

One-Pot Esterification-Cyclization

  • The enzymatically generated amino acids are subjected to acid-catalyzed esterification and cyclization in a two-step or one-pot process. For example, refluxing with p-TsOH in a toluene/ethanol mixture leads to the formation of the dihydrobenzoxazinone ring system.

  • Careful removal of ethanol after initial reflux prevents transesterification side reactions, allowing the desired cyclic product to be obtained in good yield (up to 86%).

Advantages of Chemoenzymatic Methods

  • These methods offer shorter synthetic routes compared to purely chemical approaches.

  • High stereoselectivity and optical purity are achieved, which is critical for pharmaceutical applications.

  • The process uses commercially available achiral starting materials and environmentally benign solvents like water.

Representative Data Table for Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Enantiomeric Excess (ee) Notes
Acylation with benzoyl chloride 2-Aminophenol Benzoyl chloride, NaHCO3 (3 M), RT, 15 h 77 Not reported Precipitation and filtration
Acetylation with chloroacetyl chloride 2-Amino-4-chlorophenol Chloroacetyl chloride, acetone, 0–5 °C Not reported Not reported Intermediate for further cyclization
Reduction Benzoxazinone intermediate NaBH4 in methanol ~100 Not reported Converts benzoxazinone to dihydrobenzoxazine
Enzymatic hydroamination 2-Aminophenol + fumarate EDDS lyase, aqueous buffer, mild conditions Not isolated >99% Produces chiral N-(2-hydroxyphenyl)-L-aspartic acid
Esterification-cyclization Enzymatic amino acid precursor SOCl2, p-TsOH, toluene/ethanol, reflux 81-86 >99% One-pot or two-step process

Detailed Research Findings and Notes

  • The enzymatic method described by Bhat et al. (2022) demonstrates that the EDDS lyase catalyzes the hydroamination step with excellent enantioselectivity, producing precursors that can be converted into the target dihydrobenzoxazinones with high optical purity and good yields.

  • Attempts to directly cyclize the amino acid precursors under acidic aqueous conditions often fail or produce side products, requiring esterification to facilitate ring closure.

  • Classical methods using acyl chlorides and acetic anhydride provide straightforward access to benzoxazine derivatives but often lack stereochemical control and may require multiple purification steps.

  • Reduction with sodium borohydride is a rapid and efficient step to convert benzoxazinone intermediates to dihydrobenzoxazines, which are closer to the target structure.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid, and what key reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted o-aminophenols with α-haloacetic acid derivatives. Critical parameters include solvent choice (e.g., ethanol or DMF), temperature (60–100°C), and catalysts like triethylamine to facilitate ring closure. Reaction monitoring via TLC or HPLC is essential to optimize intermediates and final product purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions and dihydrobenzoxazine ring conformation. Aromatic protons appear as doublets (δ 6.8–7.2 ppm), while the ethyl group shows triplet/multiplet signals (δ 1.2–1.5 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 297.08) .

Q. What in vitro assays are recommended for initial evaluation of antimicrobial activity?

  • Methodological Answer :

  • MIC (Minimum Inhibitory Concentration) : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) .
  • Time-Kill Assays : Monitor bactericidal effects over 24 hours to distinguish static vs. cidal activity .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis to improve scalability while maintaining stereochemical integrity?

  • Methodological Answer :

  • Stepwise Purification : Use flash chromatography after each step to isolate intermediates, reducing side products.
  • Stereocontrol : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., palladium-mediated couplings) ensure enantiomeric purity. Monitor via chiral HPLC .
  • Scale-Up : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization), improving heat dissipation and yield consistency .

Q. What strategies resolve discrepancies between in vitro bioactivity data and computational predictions for this compound?

  • Methodological Answer :

  • Docking Validation : Use molecular dynamics simulations (e.g., AutoDock Vina) to refine binding poses against targets (e.g., bacterial DNA gyrase). Compare with mutagenesis studies (e.g., Ala-scanning) to identify critical residues .
  • Solubility Correction : Adjust in silico models for physiological solubility (e.g., PBS vs. DMSO) using shake-flask or nephelometry data .

Q. How does X-ray crystallography aid in understanding the conformational flexibility of the dihydrobenzoxazine ring?

  • Methodological Answer :

  • Single-crystal X-ray diffraction reveals non-planar puckering of the 1,4-oxazine ring (torsion angles ≈ 15–25°). Hydrogen bonding between the acetic acid moiety and adjacent carbonyl groups stabilizes specific conformers, impacting receptor binding .

Q. How to design experiments to determine structure-activity relationships (SAR) when modifying the ethyl or chloro substituents?

  • Methodological Answer :

  • Analog Synthesis : Replace the ethyl group with methyl, propyl, or aryl variants. Substitute chlorine with bromine or fluorine to assess halogen effects.
  • Biological Testing : Compare IC50_{50} values across analogs in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity). Use QSAR models to correlate substituent electronegativity/logP with activity .

Q. What computational models predict the compound's interaction with biological targets, and how to validate these experimentally?

  • Methodological Answer :

  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger Phase. Validate via site-directed mutagenesis of predicted binding pockets .
  • In Vitro Binding : Surface plasmon resonance (SPR) measures real-time affinity (KD_D) for targets like kinase enzymes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 2
2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.